(Z)-methyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate
Description
This compound is a complex heterocyclic molecule featuring multiple pharmacophoric motifs. Key structural elements include:
- Pyrido[1,2-a]pyrimidin-4-one: A fused bicyclic system that enhances planar rigidity and π-π stacking interactions, common in antimicrobial and antitumor agents .
- 3-Oxopiperazine moiety: A six-membered ring with an amide bond, likely influencing solubility and hydrogen-bonding capacity .
- (Z)-Configuration: The stereochemistry at the methylidene group (C=CH-) may dictate biological activity by affecting binding site complementarity .
Properties
IUPAC Name |
methyl 2-[1-[3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S2/c1-23-19(29)13(32-20(23)31)9-11-16(22-14-5-3-4-7-25(14)18(11)28)24-8-6-21-17(27)12(24)10-15(26)30-2/h3-5,7,9,12H,6,8,10H2,1-2H3,(H,21,27)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAXHYZZEZTSJX-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex compound with potential pharmacological properties. This article reviews its biological activity, focusing on antimicrobial, antitumor, and antioxidant effects, supported by recent research findings.
Chemical Structure
The molecular formula for the compound is . Its structure includes a thiazolidine ring, pyrido-pyrimidine moiety, and piperazine derivative, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial activity against various bacterial strains.
Key Findings:
-
Antibacterial Activity :
- The compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values ranged from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae and Escherichia coli .
- Comparative studies indicated that the compound's effectiveness surpassed that of standard antibiotics such as ampicillin and streptomycin by 10–50 times.
- Antifungal Activity :
Table 1: Antimicrobial Activity Summary
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Enterobacter cloacae | 0.004 | 0.008 |
| Escherichia coli | 0.012 | 0.030 |
| Staphylococcus aureus | 0.015 | 0.030 |
| Bacillus cereus | 0.008 | 0.020 |
Antitumor Activity
The compound has also been evaluated for its antitumor properties, particularly against glioblastoma cells.
Research Insights:
- Cytotoxicity :
- Mechanism of Action :
Antioxidant Activity
The antioxidant potential of the compound has been investigated through various assays.
Findings:
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of similar thiazolidinone derivatives. For instance, derivatives of (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In one study, specific compounds exhibited minimum inhibitory concentrations (MICs) that were 10–50 times more effective than conventional antibiotics like ampicillin and streptomycin . The most potent compound showed MIC values as low as 0.004 mg/mL against certain bacterial strains.
Antifungal Activity
In addition to antibacterial properties, these compounds have shown promising antifungal activity. The MIC values for antifungal activity ranged from 0.004 to 0.06 mg/mL, indicating effectiveness against various fungal pathogens. Notably, one compound was found to be particularly effective against Trichoderma viride, while others showed resistance against Aspergillus fumigatus .
Anticancer Potential
The anticancer properties of thiazolidinone derivatives have also been investigated. In vitro studies indicated that these compounds could induce apoptosis in cancer cell lines, such as HepG2 liver cancer cells. The mechanisms involved included the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins like Bcl-2, suggesting a pathway for therapeutic intervention in cancer treatment .
Anti-inflammatory Effects
Molecular docking studies have suggested that these compounds may serve as inhibitors of key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). Such inhibition could potentially lead to the development of new anti-inflammatory agents .
Comparative Analysis of Related Compounds
To provide a clearer understanding of the potential applications and effectiveness of (Z)-methyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate, a comparative analysis with related compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolidine Derivative A | Thiazolidine ring | Antimicrobial |
| Thiazolidine Derivative B | Thiazole and pyrimidine rings | Anti-inflammatory |
| Thiazolidine Derivative C | Similar structure | Anticancer |
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of thiazolidinone derivatives found that one compound exhibited an MIC of 15.62 µg/mL against Staphylococcus aureus, indicating its potential as a broad-spectrum antibacterial agent.
Case Study 2: Anticancer Activity
In vitro assays revealed that another derivative induced apoptosis in HepG2 liver cancer cells with IC50 values indicating effective cytotoxicity at low concentrations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Thioxothiazolidinone vs. Dithiazole: The thioxothiazolidinone group in the target compound differs from dithiazole in by replacing one sulfur with an oxygen. This may enhance oxidative stability but reduce electrophilic reactivity . Both moieties are associated with antimicrobial activity, suggesting the target compound could share similar properties .
Fused Bicyclic Systems: The pyrido[1,2-a]pyrimidinone core in the target compound is structurally analogous to the tetrahydroimidazo[1,2-a]pyridine in . Both systems provide planar rigidity, which is critical for DNA intercalation or kinase inhibition .
Ester and Amide Functionalization: The acetate ester in the target compound contrasts with the nitrophenyl and cyano groups in . Esters generally improve bioavailability, while electron-withdrawing groups (e.g., nitro, cyano) enhance electrophilic reactivity .
Stereochemical Considerations :
- The (Z)-configuration of the target compound’s methylidene group may mimic the spatial arrangement of bioactive dithiazoles in , which show activity against Gram-positive bacteria .
Methodological Approaches for Structural Comparison
Graph-Based Similarity Analysis :
- Using algorithms to detect isomorphic subgraphs (e.g., shared pyridine or thiazole rings) can quantify structural overlap . For instance, the target compound shares a pyridine substructure with N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-3-amine .
Tanimoto Coefficient :
- A Tanimoto score >0.7 (using binary fingerprints) would indicate significant similarity. The target compound likely scores highly with dithiazole derivatives due to shared sulfur-containing rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
